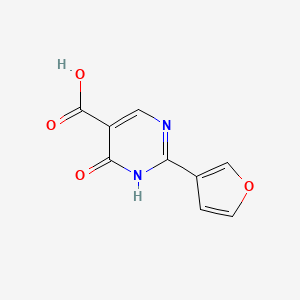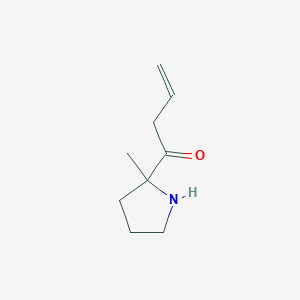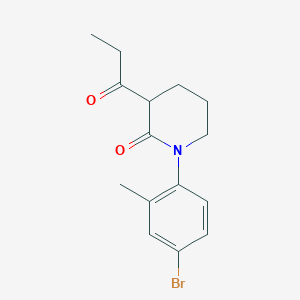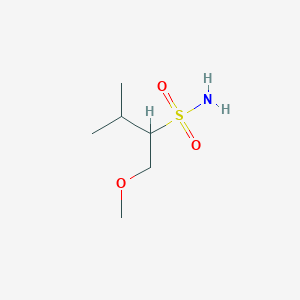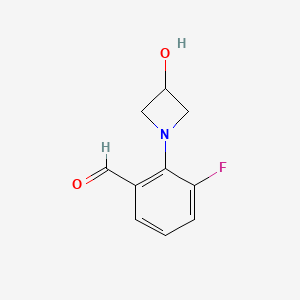![molecular formula C13H20N2 B13168349 (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine](/img/structure/B13168349.png)
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine is a chiral amine compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Attachment to Phenyl Group: The piperidine ring is then attached to a phenyl group through a substitution reaction.
Formation of Ethanamine Moiety:
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and microwave irradiation to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.
Scientific Research Applications
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as substituted piperidines, spiropiperidines, and piperidinones share structural similarities with (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine.
Imidazoles: These heterocycles are also used in similar applications and have comparable chemical properties.
Uniqueness
What sets this compound apart is its chiral nature and the specific arrangement of the piperidine and phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1R)-1-(4-piperidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3/t11-/m1/s1 |
InChI Key |
TZRGEQLNGUDZDO-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2CCCCC2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


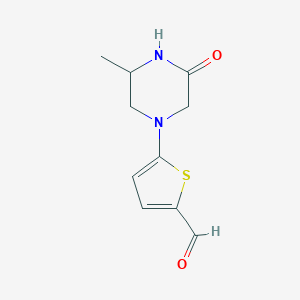

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
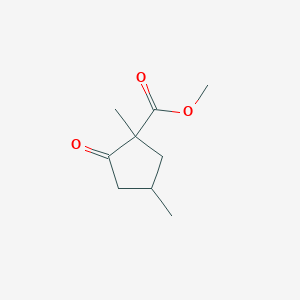
![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
![3-Aminobicyclo[3.3.1]nonan-9-ol](/img/structure/B13168311.png)

